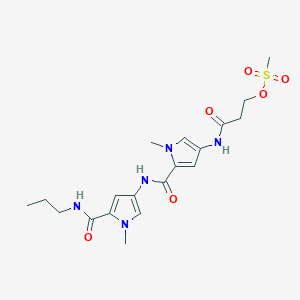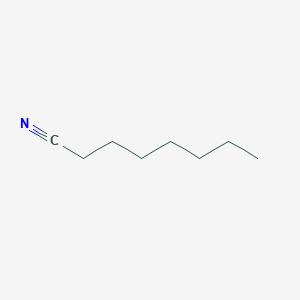
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is a chemical compound that features a thiadiazole ring with two thiolate groups and two lithium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the product is purified using industrial-scale filtration and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the treatment of metal-polluted water and as a component in the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt involves its ability to form stable complexes with metal ions. The thiolate groups act as strong nucleophiles, allowing the compound to interact with various molecular targets. This interaction can lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 1,3,4-Thiadiazole-2,5-dithiolate dipotassium salt
- 2-Amino-1,3,4-thiadiazole
Uniqueness
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is unique due to the presence of lithium ions, which enhance its reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
140481-31-8 |
|---|---|
Molekularformel |
C2Li2N2S3 |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Kanonische SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)







